molecular formula C6H7BN2O3 B3045933 5-Aminocarbonylpyridine-2-boronic acid CAS No. 1164100-83-7

5-Aminocarbonylpyridine-2-boronic acid

Cat. No. B3045933
CAS RN: 1164100-83-7
M. Wt: 165.94
InChI Key: AGBSBEROHUIBPQ-UHFFFAOYSA-N
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Description

5-Aminocarbonylpyridine-2-boronic acid is a chemical compound with the molecular formula C6H7BN2O3 and a molecular weight of 165.94. It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of borinic acids, which includes 5-Aminocarbonylpyridine-2-boronic acid, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A new strategy for the synthesis of peptide-boronic acids (PBAs) involves converting 20 Fmoc-protected natural amino acids into their corresponding boron analogues in three simple steps .


Molecular Structure Analysis

The molecular structure of 5-Aminocarbonylpyridine-2-boronic acid is determined by its molecular formula, C6H7BN2O3 . Further analysis would require specific techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Borinic acids, including 5-Aminocarbonylpyridine-2-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .


Physical And Chemical Properties Analysis

Amines, including 5-Aminocarbonylpyridine-2-boronic acid, can engage in hydrogen bonding with water. Amines of low molar mass are quite soluble in water . More specific physical and chemical properties would require experimental determination.

Scientific Research Applications

Microwave-Assisted Synthesis

5-Aminocarbonylpyridine-2-boronic acid and its derivatives are instrumental in the rapid and efficient synthesis of various compounds. For example, Dimauro and Kennedy (2007) describe using a 2-aminopyridine-5-boronic acid pinacol ester in a microwave-assisted one-pot cyclization/Suzuki coupling approach. This method emphasizes the versatility of boronic acid derivatives in creating diverse compound libraries and highlights their tolerance to Lewis acid-catalyzed cyclizations and subsequent Pd(0)-catalyzed Suzuki coupling reactions (Dimauro & Kennedy, 2007).

Analytical Challenges and Solutions

Boronic acid derivatives, such as 2-aminopyrimidine-5-pinacolboronate ester, present unique analytical challenges due to their rapid hydrolysis and solubility issues. Zhong et al. (2012) developed a method to stabilize these compounds and achieve acceptable separation and retention in analysis. They utilized a non-aqueous and aprotic diluent, along with a highly basic mobile phase, demonstrating the utility of boronic acid derivatives in analytical chemistry (Zhong et al., 2012).

Boron-Based Dendritic Nanostructures

Christinat, Scopelliti, and Severin (2007) describe a new synthetic strategy for constructing boron-based macrocycles and dendrimers, utilizing boronic acids. This approach results in pentameric macrocycles and dendritic nanostructures with a pentameric macrocyclic core, demonstrating the potential of boronic acids in the field of nanotechnology (Christinat, Scopelliti, & Severin, 2007).

Boronic Acid-Appended Bipyridinium Salts

Axthelm, Görls, Schubert, and Schiller (2015) synthesized fluorinated boronic acid-appended benzyl bipyridinium salts for diol recognition and discrimination using (19)F NMR spectroscopy. This approach highlights the role of boronic acid derivatives in creating sensors for bioanalytes at physiological conditions (Axthelm et al., 2015).

Boronic Acid Sensors

Huang, Jia, Xie, Wang, Xu, and Fang (2012) discussed the use of boronic acid sensors for probing carbohydrates and bioactive substances. Their work reviews the recent progress in boronic acid sensors, emphasizing their applications in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Future Directions

Recent advances in the synthesis of borinic acids, including 5-Aminocarbonylpyridine-2-boronic acid, have opened up new possibilities for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The development of new synthesis strategies, such as the one involving the conversion of Fmoc-protected natural amino acids into their corresponding boron analogues, also presents exciting future directions .

properties

IUPAC Name

(5-carbamoylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O3/c8-6(10)4-1-2-5(7(11)12)9-3-4/h1-3,11-12H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSBEROHUIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254090
Record name B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminocarbonylpyridine-2-boronic acid

CAS RN

1164100-83-7
Record name B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164100-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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